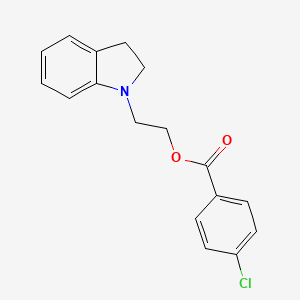

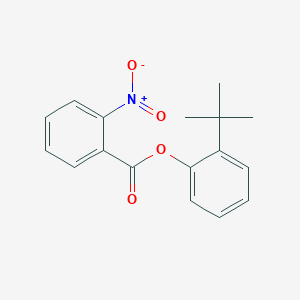

![molecular formula C18H16N2OS B5544249 2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5544249.png)

2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide and related compounds often involves the Gewald reaction, a versatile method for synthesizing thiophene derivatives. For instance, Kumar et al. (2008) synthesized acid chloride derivatives of a closely related compound, showcasing its potential for in vitro anti-inflammatory and antioxidant activity (Kumar, Anupama, & Khan, 2008). Additionally, Ming and Boykin (1988) described the synthesis of N-(3-dimethylaminopropyl)-6-substituted naphtho[2,1-b]thiophenes-4-carboxamides, highlighting a method for obtaining the core thiophene structure (Ming & Boykin, 1988).

Molecular Structure Analysis

The molecular structure of thiophene derivatives has been studied extensively. Dey et al. (2012) investigated the crystal and molecular structure of a similar thiophene compound, providing insights into its geometric stability and intermolecular interactions (Dey et al., 2012).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions, leading to a wide range of products with potential biological activities. For example, Amr et al. (2010) synthesized novel thiophene derivatives exhibiting significant antiarrhythmic, serotonin antagonist, and antianxiety activities (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).

Physical Properties Analysis

The physical properties of thiophene derivatives, including solubility, melting point, and stability, are crucial for their application in various fields. The detailed physical properties are often determined alongside the synthesis and structural analysis, providing a comprehensive understanding of the compound's behavior in different conditions.

Chemical Properties Analysis

The chemical properties of 2-Amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, such as reactivity with other compounds, acidity or basicity, and its functional groups, play a significant role in its applications in chemical synthesis and pharmaceutical research. Studies like those by Thirunarayanan and Sekar (2013) offer insights into the solvent-free synthesis and spectral linearity of related compounds, indicating their reactivity and potential uses (Thirunarayanan & Sekar, 2013).

Scientific Research Applications

Synthesis and Reactivity

2-Amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, through the Gewald reaction, has been a focus for synthesizing various derivatives with potential applications in medicinal chemistry and material science. It serves as a precursor for creating acid chloride derivatives which have shown in vitro anti-inflammatory and antioxidant activities, comparable to known drugs like ibuprofen and ascorbic acid, respectively (Kumar, Anupama, & Khan, 2008). The flexibility in its chemical structure allows for the synthesis of a broad range of compounds, indicating its versatility in chemical reactions and potential for creating novel compounds with desired biological activities.

Potential for Material Science

The structural features of 2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide suggest its utility in material science, particularly in the synthesis of polymers and dyes. Compounds with similar structural motifs have been utilized in creating high Tg and organosoluble aromatic polymers, which are used as blue-light-emitting materials. Such materials are crucial for developing advanced electronic and photonic devices (Liou, Hsiao, Chen, & Yen, 2006). The presence of aromatic and heterocyclic components in the compound's structure suggests its potential application in synthesizing novel materials with unique optical and electronic properties.

Contribution to Heterocyclic Chemistry

The compound's role in heterocyclic chemistry is significant, given its potential to form various heterocyclic systems. Its reactions with different reagents can lead to the synthesis of novel heterocyclic compounds, which are essential in drug discovery and development. Such compounds have been explored for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, showcasing the compound's utility in developing new therapeutic agents (Abaee & Cheraghi, 2013).

properties

IUPAC Name |

2-amino-N-naphthalen-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c19-17-16(13-8-4-10-15(13)22-17)18(21)20-14-9-3-6-11-5-1-2-7-12(11)14/h1-3,5-7,9H,4,8,10,19H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQELTQXFKWYHNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC(=C2C(=O)NC3=CC=CC4=CC=CC=C43)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-amino(4,5,6-trihydrocyclopenta[1,2-b]thiophen-3-yl))-N-naphthylcarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

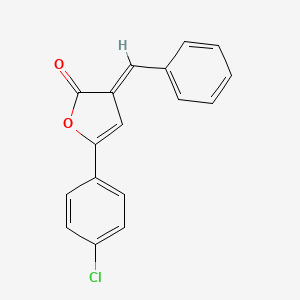

![5-[3-bromo-4-(dimethylamino)benzylidene]-2,4-imidazolidinedione](/img/structure/B5544166.png)

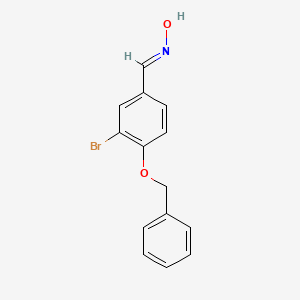

![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)

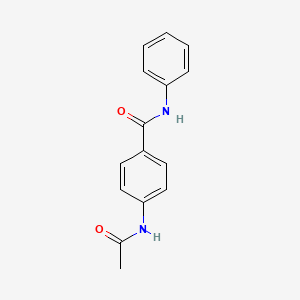

![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)

![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)

![5-[(2-chlorophenyl)(hydroxy)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5544195.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5544202.png)

![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)

![1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5544265.png)

![2-(4-chlorophenyl)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B5544279.png)